molecular formula C26H26N2O2S B047129 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene CAS No. 7128-64-5

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Cat. No. B047129
CAS RN: 7128-64-5
M. Wt: 430.6 g/mol
InChI Key: AIXZBGVLNVRQSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

BBT is synthesized through various chemical methods aimed at optimizing its fluorescence and stability properties. The chemical synthesis often involves the coupling of thiophene derivatives with 2-benzoxazolyl units, leading to the formation of BBT with specific photophysical characteristics suitable for its application in optoelectronic devices and sensors (Fourati et al., 2011).

Molecular Structure Analysis

The molecular structure of BBT has been elucidated through crystallographic and spectroscopic techniques. Studies reveal that the benzoxazolyl moieties in BBT are twisted relative to the central thiophene ring, which affects its photophysical properties. Weak intermolecular C-H···π and π-π interactions have been observed, contributing to its solid-state fluorescence characteristics (Fourati et al., 2011).

Chemical Reactions and Properties

BBT undergoes various chemical reactions, including oxidation and reduction, which have been studied through electrochemistry. The compound is irreversibly oxidized, while the reduction process is reversible, indicating its potential for n-doping applications. The photostability and reactivity of BBT in different solvents have also been explored to understand its suitability in diverse applications (Sakr et al., 2023).

Physical Properties Analysis

The physical properties of BBT, including its fluorescence quantum yield, photophysical behavior in various solvents, and aggregation-induced spectral shifts, have been comprehensively studied. BBT exhibits high solubility in common solvents and shows enhanced optoelectronic properties due to its molecular structure, making it an excellent candidate for use in polymeric films and solution studies (Fourati et al., 2011).

Chemical Properties Analysis

The chemical properties of BBT, including its dipole moment, laser activity, and luminescence spectra, have been investigated to determine its suitability for various applications. Computational and experimental approaches have been used to study its UV-Vis absorption and emission spectra, revealing that BBT's optical characteristics are in good agreement with theoretical predictions. These properties are influenced by the molecular structure of BBT, particularly the arrangement of its benzoxazolyl and thiophene units (Sakr et al., 2023).

Scientific Research Applications

  • Synthesis of Phosphorus Centers : It serves as a precursor for synthesizing compounds with two p-phenylene-bridged phosphorus centers (Shah et al., 2000).

  • Anilate Ligand Precursor : It's used as a valuable precursor for thiophene-containing anilate ligands, important in creating Cu(II) complexes (Atzori et al., 2014).

  • Fluorescent Fluorophore : Known for its high fluorescence, it acts as a fluorophore with high absolute quantum yields, making it a potential sensor for polymeric and solution studies (Fourati et al., 2011).

  • Photovoltaic Applications : It's instrumental in creating terpolymers based on thiophene-2,5-bis((2-ethylhexyl)oxy)benzene-thiophene, which exhibit good thermal stability and broad absorption, showing promise in photovoltaic applications (Guo et al., 2016).

  • Molecular Interactions : It demonstrates repulsive interaction with polymethyl methacrylate and stearic acid, causing phase transitions and closer association of molecules (Biswas et al., 2008).

  • Dichroic Properties : When used in oriented polyethylene films, it influences dichroic properties depending on the molar concentration (Pucci et al., 2006).

  • Photoluminescence : BBOT-doped silica films prepared via a sol-gel process display bright blue photoluminescence and serve as excellent hosts for organic light-emitting materials (Wang et al., 2007).

  • Electroluminescence : It interacts with poly(N-vinylcarbazole) (PVK) and exhibits electroluminescence properties suitable for various device structures (Yang et al., 1997).

Future Directions

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is suitable for photoluminescence experiments on doped silica films . It is also suitable to visualize ultraviolet (UV)-patterned acrylic pressure-sensitive adhesives . These applications suggest potential future directions for this compound.

properties

IUPAC Name

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIXZBGVLNVRQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
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Molecular Formula

C26H26N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID1048205
Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Molecular Weight

430.6 g/mol
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Physical Description

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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Product Name

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

CAS RN

7128-64-5, 52232-33-4
Record name 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene
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Record name Bis(tert-butyl benzoxazolyl) thiophene
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Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Record name 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
A Pucci, C Cappelli, S Bronco… - The Journal of Physical …, 2006 - ACS Publications
In this work, a combination of experimental and quantum mechanical investigations is performed for the study of dichroic absorption properties of melt-processed linear low-density …
Number of citations: 50 pubs.acs.org
B van Lierop, L Castle, A Feigenbaum… - Spectra for the …, 1998 - Springer
459, 1 501, 6 522, 8 648, 2 677, 1 715, 7 756, 2 808, 3 835, 3 877, 7 906, 7 918, 2 931, 7 999, 3 1026, 3 1122, 7 1196, 0 1221, 1 1253, 9 1265, 5 1307, 9 1334, 9 1348, 4 1363, 8 1392, …
Number of citations: 0 link.springer.com
J Wang, Z He, H Mao, Y Du, Y Wang - Journal of luminescence, 2007 - Elsevier
Optical and photoluminescent properties of an 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) silica films are reported here. The materials were prepared via a sol–gel process in …
Number of citations: 7 www.sciencedirect.com
Y Yang, H Jiang, S Liu, X Zhou, F Wu, W Tian, Y Ma… - Synthetic metals, 1997 - Elsevier
The photoluminescence studies and fluorescence lifetime measurements were used to investigate the interaction between dye 2,5-bis(5′-tert-butyl-2-benzoxazolyl) thiophene (BBOT) …
Number of citations: 22 www.sciencedirect.com
Y Zhang, Q Liao, X Wang, J Yao… - Angewandte Chemie …, 2017 - Wiley Online Library
Abstract Development of nanowire photonics requires integration of different nanowire components into highly ordered functional heterostructures. Herein, we report a sequential self‐…
Number of citations: 60 onlinelibrary.wiley.com
R Zhang, H Zheng, J Shen - Synthetic metals, 1999 - Elsevier
The photoluminescent (PL) and electroluminescent (EL) properties of coronene crystalline film, as well as the electrochemical oxidation behavior, were investigated. It was found that …
Number of citations: 32 www.sciencedirect.com
KG Lee, JC Kim, R Wi, JS Min, JK Ahn… - … of Nanoscience and …, 2011 - ingentaconnect.com
A new method is proposed for the fabrication of fluorescence-labeled and amine-modified silica nanoparticles for application as nonviral vectors in gene delivery. Highly monodisperse, …
Number of citations: 9 www.ingentaconnect.com
NPH Nam, SW Cha, BS Kim, SH Choi, DS Choi, JI Jin - Synthetic metals, 2002 - Elsevier
The photoluminescence (PL) and electroluminescence (EL) properties of two novel light-emitting anthracence derivatives containing bis(ethynylphenyl oxadiazole) or bis(vinylphenyl …
Number of citations: 33 www.sciencedirect.com
J Yang, KC Gordon - Chemical physics letters, 2003 - Elsevier
Exciplex electroluminescence of indium-tin-oxide glass (ITO)/poly(N-vinylcarbazole)(PVK):N,N ′ -diphenyl-N,N ′ -bis(3-methylphenyl)-[1,1 ′ -biphenyl]-4,4 ′ -diamine(TPD):2,5-bis (…
Number of citations: 46 www.sciencedirect.com
W Zhu, X Jiang, Z Zhang - Journal of Shanghai University (English Edition), 2006 - Springer
The bilayer organic light emitting devices (OLEDs) using two common aromatic diamines as hole transporting materials (HTMs) and BBOT (2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene…
Number of citations: 1 link.springer.com

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